

Spectroscopic data (NMR, IR, MS) for 2-Methyltryptamine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyltryptamine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Methyltryptamine**

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the structure and purity of **2-Methyltryptamine** (2-MT). As researchers and professionals in drug development and forensic science are aware, unambiguous structural elucidation is paramount for safety, efficacy, and regulatory compliance. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies.

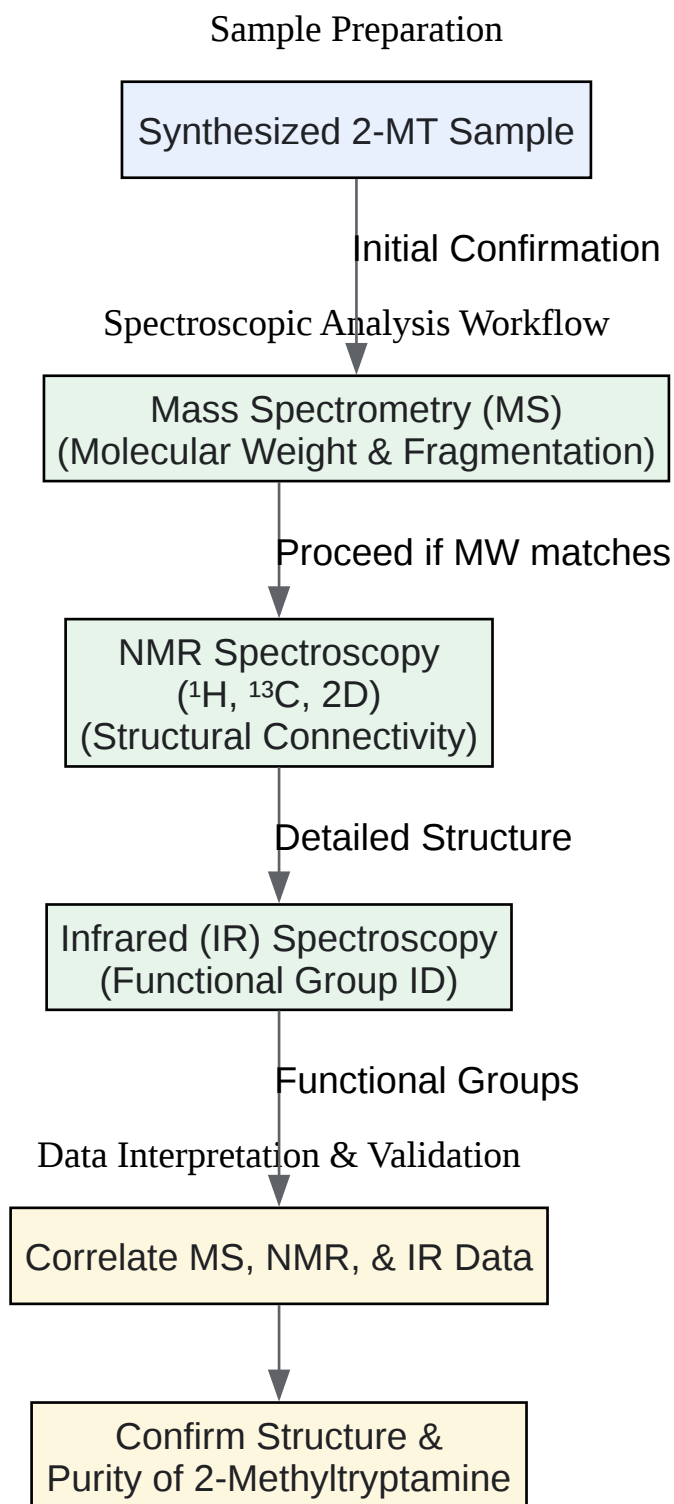
Introduction: The Imperative for Rigorous Characterization

2-Methyltryptamine is a substituted tryptamine derivative. Its structural similarity to endogenous neurotransmitters and other psychoactive compounds necessitates a robust and multi-faceted analytical approach for definitive identification. Spectroscopic methods provide a detailed fingerprint of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass.

The primary techniques discussed herein—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—are complementary. MS provides information on the molecular weight and fragmentation patterns, NMR elucidates the

precise arrangement of carbon and hydrogen atoms, and IR identifies the characteristic vibrational frequencies of the molecule's functional groups. Mastery of these techniques is fundamental to confirming the identity and purity of synthesized **2-Methyltryptamine**.

Below is a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized batch of **2-Methyltryptamine**.



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Caption: A typical workflow for the structural elucidation of **2-Methyltryptamine**.

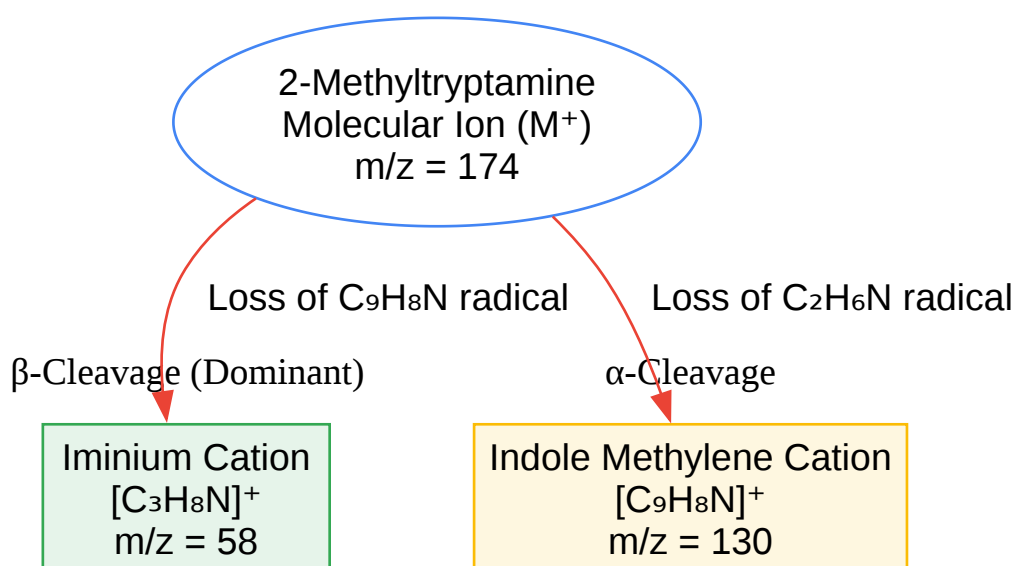
Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight of **2-Methyltryptamine** and gaining insight into its substructural components through controlled fragmentation. For tryptamine derivatives, Electron Ionization (EI) is a common and informative technique.

Theoretical Basis & Experimental Rationale

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern. The choice of EI is deliberate; its energetic nature provides a reproducible "fingerprint" that is highly valuable for library matching and structural confirmation. The fragmentation of tryptamines is well-characterized and typically dominated by cleavage of the ethylamine side chain.^{[1][2]}

A key fragmentation pathway for N-alkylated tryptamines is the β -cleavage of the bond between the α and β carbons of the side chain, leading to the formation of a stable iminium cation.^{[3][4]} This fragment is often the base peak in the spectrum and is highly diagnostic for the substitution pattern on the amine nitrogen. Another significant fragmentation is α -cleavage, the breaking of the bond between the indole ring and the side chain.^{[2][5]}



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Caption: Primary fragmentation pathways for **2-Methyltryptamine** in EI-MS.

Predicted Mass Spectrum Data

Based on the structure of **2-Methyltryptamine** ($C_{11}H_{14}N_2$) and known fragmentation patterns of similar molecules, the following key ions are anticipated in its EI mass spectrum.[1][6]

m/z Value	Predicted Identity	Fragmentation Pathway	Significance
174	$[M]^+$	Molecular Ion	Confirms the molecular weight of the compound.
130	$[C_9H_8N]^+$	α -Cleavage	Characteristic indole-methylene fragment.
58	$[C_3H_8N]^+$	β -Cleavage	Iminium ion, often the base peak. Confirms the N-methyl-ethylamine side chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the separation of **2-Methyltryptamine** from potential impurities prior to mass analysis.

- Sample Preparation: Dissolve approximately 1 mg of the **2-Methyltryptamine** sample in 1 mL of methanol or ethyl acetate.
- GC Instrument: Agilent 7890B GC System (or equivalent).
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.

- GC Conditions:
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 µL, splitless mode.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Initial temperature of 70°C, hold for 2 minutes. Ramp at 20°C/min to 280°C and hold for 5 minutes.[\[7\]](#)
- MS Instrument: Agilent 5977A MSD (or equivalent).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[3\]](#)
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-500.
- Data Analysis: Identify the peak corresponding to **2-Methyltryptamine** and analyze its mass spectrum. Compare the molecular ion and fragmentation pattern to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ^1H (proton) and ^{13}C nuclei. For a molecule like **2-Methyltryptamine**, 1D ^1H and ^{13}C spectra, along with 2D experiments like HSQC, are essential for unambiguous assignment.[\[8\]](#)[\[9\]](#)

Theoretical Basis & Experimental Rationale

Nuclei with spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the

local electronic environment, providing information on the type of proton or carbon atom. The coupling (J-coupling) between adjacent protons provides information about the connectivity of the atoms.

The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common choice for initial analysis due to its excellent solubilizing properties for many organic molecules. Deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6) can also be used, particularly if the compound is a salt or if exchangeable protons (like N-H) are of interest.^[5]

Predicted NMR Data for 2-Methyltryptamine

The following table outlines the predicted chemical shifts for **2-Methyltryptamine**, based on data from closely related tryptamine structures.^[10] The numbering convention shown in the diagram below is used for assignments.

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Table: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
NH (1)	~8.1	broad singlet	1H	Indole N-H
H-4	~7.6	doublet	1H	Aromatic
H-7	~7.3	doublet	1H	Aromatic
H-5, H-6	~7.1-7.2	multiplet	2H	Aromatic
H-3	~7.0	singlet	1H	Indole C3-H
H- α	~2.9	multiplet	1H	CH
H- β	~2.8	multiplet	2H	CH ₂
N-CH ₃	~2.4	singlet	3H	N-Methyl
C-CH ₃	~1.2	doublet	3H	C-Methyl

Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Assignment
C-7a	~136	Aromatic Quaternary
C-2	~127	Aromatic Quaternary
C-3a	~126	Aromatic Quaternary
C-4	~122	Aromatic CH
C-7	~120	Aromatic CH
C-5	~119	Aromatic CH
C-6	~111	Aromatic CH
C-3	~110	Aromatic CH
C- α	~50	Aliphatic CH
N-CH ₃	~34	N-Methyl
C- β	~30	Aliphatic CH ₂
C-CH ₃	~22	C-Methyl

Experimental Protocol: 1D and 2D NMR

- Sample Preparation: Dissolve 5-10 mg of **2-Methyltryptamine** in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).
- ¹H NMR Acquisition:
 - Experiment: Standard 1D proton (zg30).
 - Spectral Width: 16 ppm.
 - Acquisition Time: ~2 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 16 (adjust for concentration).
- ^{13}C NMR Acquisition:
 - Experiment: Proton-decoupled ^{13}C (zgpg30).
 - Spectral Width: 240 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 (or more, as ^{13}C is less sensitive).
- 2D HSQC Acquisition (Optional but Recommended):
 - Experiment: hsqcedetgpsisp2.3 (for multiplicity editing).
 - ^1H Spectral Width: 16 ppm.
 - ^{13}C Spectral Width: 165 ppm.
 - Data Points: 2048 (^1H) x 256 (^{13}C).
 - Number of Scans: 8-16 per increment.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it does not provide the detailed structural map of NMR, it serves as an excellent orthogonal technique for confirmation.

Theoretical Basis & Experimental Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting spectrum provides a "fingerprint" that is unique to the molecule. For **2-Methyltryptamine**, we expect to see characteristic absorptions for the N-H bond of the indole, C-H bonds of the aromatic and aliphatic regions, and C=C bonds of the aromatic ring.^[11]

Predicted Infrared Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400	N-H Stretch	Indole N-H
3100-3000	C-H Stretch	Aromatic C-H
2960-2850	C-H Stretch	Aliphatic C-H (CH ₃ , CH ₂ , CH)
~1600, ~1450	C=C Stretch	Aromatic Ring
~1350	C-N Stretch	Amine
~740	C-H Bend	ortho-disubstituted benzene

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the preferred method for solid or liquid samples as it requires minimal sample preparation.

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory (or equivalent).
- Sample Preparation: Place a small amount (a few milligrams) of the solid **2-Methyltryptamine** sample directly onto the ATR crystal.
- Acquisition:
 - Scan Range: 4000-650 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- Number of Scans: 16.
- Data Processing: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum for the presence of the characteristic absorption bands.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural confirmation of **2-Methyltryptamine** is not achieved by any single technique but by the logical synthesis of data from MS, NMR, and IR spectroscopy. The mass spectrum confirms the molecular weight and key structural motifs. The NMR spectrum provides an unambiguous map of the proton and carbon framework. Finally, the IR spectrum offers rapid confirmation of the essential functional groups. By following the rigorous protocols and interpretive frameworks outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and integrity of their materials, forming a solid foundation for further scientific investigation.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 2-Methyltryptamine.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130797#spectroscopic-data-nmr-ir-ms-for-2-methyltryptamine]

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